molecular formula C8H4F3NS B154570 3-(Trifluoromethyl)phenyl isothiocyanate CAS No. 1840-19-3

3-(Trifluoromethyl)phenyl isothiocyanate

Cat. No. B154570
CAS RN: 1840-19-3
M. Wt: 203.19 g/mol
InChI Key: GFEPANUKFYVALF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates known for their applications in various chemical syntheses and analyses. While the specific compound is not directly mentioned in the provided papers, related compounds such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate have been used as derivatization agents for the determination of biogenic amines, indicating the potential utility of the trifluoromethylphenyl isothiocyanates in analytical chemistry .

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds often involves the generation of active electrophilic trifluoromethylthio species. For example, a synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid, which could proceed under mild conditions, highlighting the potential for similar approaches in synthesizing 3-(trifluoromethyl)phenyl isothiocyanate . Additionally, phenyl(2,2,2-trifluoroethyl)iodonium triflate has been used in a transition-metal-free synthesis of trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines from isothiocyanates, suggesting that similar iodinium compounds might be applicable for synthesizing the trifluoromethylphenyl isothiocyanates .

Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl isothiocyanates can be inferred from studies on similar compounds. For instance, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized and their structural properties were determined by X-ray single crystal diffraction, providing insights into the potential molecular geometry and intermolecular interactions of trifluoromethylphenyl isothiocyanates .

Chemical Reactions Analysis

Isothiocyanates, including those with trifluoromethylphenyl groups, can participate in various chemical reactions. The application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for derivatization of amines and subsequent determination by LC-MS/MS and 19F NMR suggests that trifluoromethylphenyl isothiocyanates could be reactive towards nucleophiles such as amines . Furthermore, oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source indicate the potential for trifluoromethylphenyl isothiocyanates to undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)phenyl isothiocyanate can be deduced from studies on related compounds. For example, the acidity and structural properties of (trifluoromethoxy)phenylboronic acids were evaluated, suggesting that the introduction of trifluoromethyl groups can significantly influence the acidity and hydrogen bonding capabilities of a molecule . Theoretical spectroscopic investigations of 3,5-bis(trifluoromethyl) phenyl isothiocyanate using DFT methods have provided insights into the vibrational spectroscopic properties and nonlinear optical properties, which could be relevant for understanding the properties of 3-(trifluoromethyl)phenyl isothiocyanate .

Scientific Research Applications

Derivatization and Analysis of Biogenic Amines

3,5-Bis-(trifluoromethyl)phenyl isothiocyanate has been used as a reagent for the derivatization of biogenic amines like histamine and tyramine, facilitating their detection by LC-MS/MS and 19F NMR. This approach, which bypasses the need for a purification step, offers accurate and reproducible results, making it valuable in the analysis of these amines in beverages (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

Organocatalysis in Transesterification

The compound has also shown effectiveness in organocatalysis, particularly in transesterification reactions. Zwitterionic salts derived from reactions involving 3,5-bis(trifluoromethyl)phenyl isothiocyanate have been found to be efficient catalysts in these reactions (Ishihara, Niwa, & Kosugi, 2008).

Spectroscopic Investigation

A theoretical study using the DFT method on 3,5-bis(trifluoromethyl) phenyl isothiocyanate has been reported. The study focused on understanding the compound's spectroscopic properties, including FTIR and FT-Raman spectra, as well as its nonlinear optical analysis. This research aids in designing more efficient functional photovoltaic organic compounds (Manthri & Raj Muhamed, 2015).

Chemopreventive Effects

Research has indicated that isothiocyanates, including phenyl isothiocyanate, can induce apoptosis in HeLa cells, suggesting a potential role in cancer prevention. This apoptosis induction is thought to be caspase-3 dependent, offering a distinct mechanism for chemopreventive functions (Yu, Mandlekar, Harvey, Ucker, & Kong, 1998).

Antimicrobial Applications

Phenyl isothiocyanate grafted onto the surface of microfibrillated cellulose demonstrated strong antimicrobial activity under static conditions. This application is particularly relevant for packaging materials, showcasing the potential of phenyl isothiocyanate in creating antimicrobial surfaces (Saini, Belgacem, Missoum, & Bras, 2015).

Development of Piezoresistive Sensors

4-Trifluoromethyl phenyl isothiocyanate, when incorporated into a flexible sensor, has shown impressive performance in high-pressure ranges. This demonstrates its potential in developing efficient sensors for medicinal and materials science applications (Hasija et al., 2023).

Safety And Hazards

3-(Trifluoromethyl)phenyl isothiocyanate is toxic if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-isothiocyanato-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEPANUKFYVALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171531
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenyl isothiocyanate

CAS RN

1840-19-3
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001840193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isothiocyanato-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
O=C1c2ccccc2C(=O)N1CCN(OCc1ccccc1)C(=S)Nc1cccc(C(F)(F)F)c1
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(trifluoromethyl)aniline (20 g, 124.2 mmol) in DCM (100 mL) was added thiophosgene (21.24 g, 186.4 mmol) at 5-10° C. and the reaction mixture was stirred at room temperature for 1-2 h. The reaction was monitored by TLC (mobile phase-40% ethyl acetate in n-Hexane, Rf. S.M.—0.25, product—0.5). Upon disappearance of the starting material, the reaction mass was diluted with DCM, the organic layer was washed with 10% NaHCO3, water and brine. The organic layer was dried and concentrated in vacuo at a temperature lower than 45° C. to afford the product as a yellow oil (Yield: 19.2 g, 76.19% of theoretical).
Quantity
20 g
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reactant
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21.24 g
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reactant
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100 mL
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Yield
76.19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SRK Samala, BS Rao, K Gokavarapu… - Asian Journal of …, 2018 - search.proquest.com
The final stage synthesis of Sorafenib API required two key intermediates ie, methyl-3-(4-aminophenoxy) benzoate (I) and 4-chloro-3-(trifluoromethyl) phenyl isothiocyanate (II), out of …
Number of citations: 1 search.proquest.com
W Bai, J Ji, Q Huang, W Wei - Tetrahedron Letters, 2020 - Elsevier
A series of novel thiourea derivatives were synthesized and evaluated by biological activities. Among them, compound 10e containing 3,5-bis(trifluoromethyl)phenyl moiety (R 1 ) at the …
Number of citations: 21 www.sciencedirect.com
E Tatar, Ş KÜÇÜKGÜZEL, S KARAKUŞ… - Marmara …, 2015 - dergipark.org.tr
Some novel 1,3,4-thiadiazole [5-8] and 1,2,4-triazole [9-12] derivatives carrying amino acid moiety were synthesized starting from L-methionine. 1,3,4-Thiadiazole and 1,2,4-triazole …
Number of citations: 30 dergipark.org.tr
HY Kim, SH Kwak, GH Lee, YD Gong - Tetrahedron, 2014 - Elsevier
A copper-catalyzed N–S bond formation was utilized to produce 3-substituted-5-amino-1,2,4-thiadiazoles from imidoyl thioureas obtained by reaction of amidine hydrochlorides with …
Number of citations: 40 www.sciencedirect.com
R Khachatoorian, ED Micewicz, A Micewicz… - Bioorganic & Medicinal …, 2019 - Elsevier
Zika virus (ZIKV) has become a public health concern worldwide due to its association with congenital abnormalities and neurological diseases. To date, no effective vaccines or …
Number of citations: 11 www.sciencedirect.com
K Wang, Y Li, LJ Zhang, XG Chen, ZQ Feng - Chinese Chemical Letters, 2014 - Elsevier
A series of novel sorafenib derivatives have been designed and synthesized. The cytotoxic activities of these compounds were tested in three tumor cell lines. Most of the compounds …
Number of citations: 15 www.sciencedirect.com
Z Yang, J Wang, H Tian, Y He, H Duan, L Duan… - Bioorganic & Medicinal …, 2019 - Elsevier
Computer-aided drug design has advanced by leaps and bounds, and has been widely used in various fields, and especially in the field of drug discovery. Although the crystal structure …
Number of citations: 6 www.sciencedirect.com
N Rana, MA Aziz, RAT Serya, DS Lasheen… - ACS bio & med …, 2022 - ACS Publications
Rapid cell division and reprogramming of energy metabolism are two crucial hallmarks of cancer cells. In humans, hexose trafficking into cancer cells is mainly mediated through a …
Number of citations: 5 pubs.acs.org
S Van Poecke, H Munier-Lehmann, O Helynck… - Bioorganic & medicinal …, 2011 - Elsevier
We report on Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibitory activities of a series of new 3′- and 5′-modified thymidine analogues including α- …
Number of citations: 39 www.sciencedirect.com
S Kayal, U Manna, G Das - Inorganica Chimica Acta, 2019 - Elsevier
Tris-(2-aminoethyl) amine (Tren) based tripodal thiourea (L 1 and L 2 ) and urea (L 3 ) receptors are reported. L 1 efficiently fix atmospheric CO 2 as CO 3 2– in presence of the …
Number of citations: 1 www.sciencedirect.com

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